molecular formula C18H17N5O B14957156 1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide

1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide

Cat. No.: B14957156
M. Wt: 319.4 g/mol
InChI Key: HOKAPPDKAIQSKJ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a 1H-indole core substituted at position 1 with a methyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is connected via a two-carbon ethyl linker to a [1,2,4]triazolo[4,3-a]pyridine scaffold.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-4-carboxamide

InChI

InChI=1S/C18H17N5O/c1-22-12-9-13-14(5-4-6-15(13)22)18(24)19-10-8-17-21-20-16-7-2-3-11-23(16)17/h2-7,9,11-12H,8,10H2,1H3,(H,19,24)

InChI Key

HOKAPPDKAIQSKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the triazolopyridine moiety and the carboxamide group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halides or nucleophiles.

    Cyclization: The formation of additional rings can be achieved through cyclization reactions, enhancing the compound’s structural complexity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional ring structures.

Scientific Research Applications

1-Methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of kinase activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. The exact mechanism depends on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide ()

  • Core structure : Replaces the indole with an indazole ring and introduces a 3-methyl-1,2,4-oxadiazole substituent at position 7 of the triazolo-pyridine.
  • Linker : Shorter methylene (-CH2-) group instead of ethyl (-CH2CH2-).
  • Implications : The oxadiazole may enhance metabolic stability, while the indazole’s nitrogen could alter hydrogen-bonding interactions with targets .

4-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide ()

  • Substituents : Methoxy group at indole position 4 and a longer propyl linker (-CH2CH2CH2-).
  • Molecular formula : C19H19N5O2 (molar mass 349.39 g/mol).
  • The methoxy group could influence lipophilicity (logP) and membrane permeability .

Heterocyclic Variants with Modified Cores

Pyrazolo-Triazolo-Pyrimidines ()

  • Core structure : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
  • Key feature : Fusion of pyrazole and pyrimidine rings instead of indole.
  • Isomerization : These compounds undergo structural isomerization under varying conditions, affecting stability and reactivity .

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()

  • Core structure : Pyrrole-carboxamide with imidazole and trifluoromethyl-pyridine substituents.
  • Synthetic yield : 35% (lower than typical for carboxamide couplings).
  • Physicochemical data : ESIMS m/z 392.2; HPLC purity 98.67%.
  • Implications : The trifluoromethyl group enhances electronegativity and bioavailability, while the imidazole may confer metal-binding properties .

Pharmacologically Complex Derivatives ()

Compounds such as 3-((3R,4R)-4-methyl-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)piperidin-1-yl)-3-oxopropanenitrile () and 2-substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () incorporate bicyclic or polycyclic systems. These structures often target kinases or G-protein-coupled receptors (GPCRs) due to their rigid, planar architectures.

Comparative Analysis Table

Compound Name Core Structure Key Substituents/Linkers Molecular Weight (g/mol) Notable Properties Evidence Source
1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide Indole + triazolo-pyridine Ethyl linker, methyl at indole N1 ~375 (estimated) Flexible linker, moderate logP N/A
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide Indazole + triazolo-pyridine Oxadiazole at pyridine C7, methylene linker ~400 (estimated) Enhanced metabolic stability
4-methoxy-N-[3-(triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide Indole + triazolo-pyridine Methoxy at indole C4, propyl linker 349.39 Increased flexibility, higher logP
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole + imidazole Trifluoromethyl-pyridine, imidazole 392.2 (ESIMS) Electronegative, metal-binding

Key Findings and Implications

Linker Flexibility : Ethyl and propyl linkers (vs. methylene) may improve binding to dynamic protein targets by allowing better spatial alignment .

Heterocyclic Influence: Indole vs.

Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, oxadiazole) enhance metabolic stability and solubility .

Isomerization Risks : Pyrazolo-triazolo-pyrimidines () highlight the need for synthetic control to avoid undesired structural rearrangements .

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